

A Technical Guide to the Physical and Chemical Properties of Benzyl-PEG9-acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyl-PEG9-acid*

Cat. No.: *B11929682*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG9-acid is a bifunctional molecule featuring a benzyl-protected ether at one end and a carboxylic acid at the other, connected by a discrete polyethylene glycol (PEG) chain of nine ethylene oxide units. This compound is of significant interest in the fields of medicinal chemistry and drug development, where it is primarily utilized as a flexible linker in the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2] The PEG component imparts increased hydrophilicity and biocompatibility to the resulting constructs, while the terminal functional groups allow for covalent attachment to a target protein ligand and an E3 ubiquitin ligase ligand.[3] The benzyl group serves as a stable protecting group for the ether terminus.[3] This guide provides a comprehensive overview of the known physical and chemical properties of **Benzyl-PEG9-acid**, along with general protocols for its characterization.

Chemical and Physical Properties

Detailed experimental data for **Benzyl-PEG9-acid**, such as melting and boiling points, are not widely published, which is common for specialized synthetic linkers. However, a significant amount of data has been computationally predicted and is available through resources like PubChem.

General Properties

Property	Value	Source
Appearance	White or off-white powder or wax-like semi-solid (Typical for PEG compounds)	[4]
Solubility	Soluble in water and many organic solvents such as chloroform, methylene chloride, DMF, and DMSO. Less soluble in alcohols and toluene. Insoluble in ether.	

Quantitative Physicochemical Data

The following data are computed properties sourced from the PubChem database.

Property	Value
Molecular Formula	C ₂₆ H ₄₄ O ₁₁
Molecular Weight	532.6 g/mol
Exact Mass	532.28836222 Da
Monoisotopic Mass	532.28836222 Da
Topological Polar Surface Area	120 Å ²
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	11
Rotatable Bond Count	29
XLogP3-AA (logP)	-0.1

Spectroscopic and Structural Information

Chemical Structure

Caption: Chemical structure of **Benzyl-PEG9-acid**.

Predicted Spectroscopic Data

While specific experimental spectra for **Benzyl-PEG9-acid** are not readily available, the expected signals in ^1H NMR, ^{13}C NMR, and IR spectroscopy can be predicted based on its chemical structure and data from analogous compounds.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Protons	Multiplicity
~ 7.35	C_6H_5-	Multiplet
~ 4.5	$\text{C}_6\text{H}_5-\text{CH}_2-\text{O}-$	Singlet
~ 3.65	$-\text{O}-\text{CH}_2-\text{CH}_2-\text{O}-$ (PEG backbone)	Multiplet
~ 3.7	$-\text{O}-\text{CH}_2-\text{CH}_2-\text{COOH}$	Triplet
~ 2.6	$-\text{O}-\text{CH}_2-\text{CH}_2-\text{COOH}$	Triplet
10-12 (broad)	$-\text{COOH}$	Singlet

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

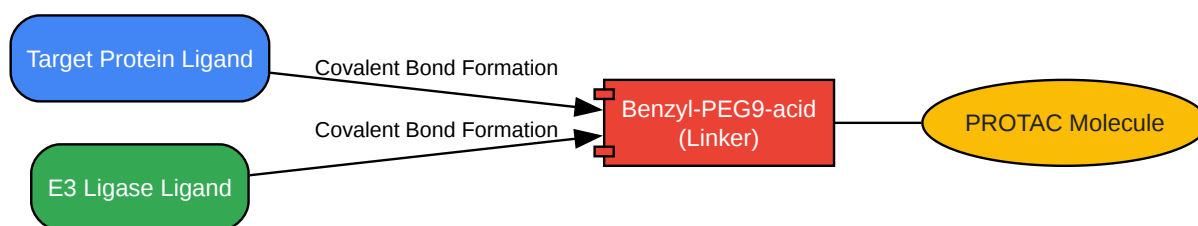
Chemical Shift (δ) ppm	Carbon
~ 172	COOH
~ 138	Quaternary aromatic carbon
~ 128	Aromatic CH
~ 73	$\text{C}_6\text{H}_5-\text{CH}_2-\text{O}-$
~ 70	$-\text{O}-\text{CH}_2-\text{CH}_2-\text{O}-$ (PEG backbone)
~ 69	$-\text{O}-\text{CH}_2-\text{CH}_2-\text{COOH}$
~ 35	$-\text{O}-\text{CH}_2-\text{CH}_2-\text{COOH}$

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Bond	Functional Group
3300-2500 (broad)	O-H stretch	Carboxylic Acid
3100-3000	C-H stretch	Aromatic
2950-2850	C-H stretch	Aliphatic
~ 1710	C=O stretch	Carboxylic Acid
1600, 1450	C=C stretch	Aromatic Ring
~ 1100	C-O stretch	Ether

Application in PROTAC Synthesis

Benzyl-PEG9-acid is a valuable tool in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. The carboxylic acid moiety of **Benzyl-PEG9-acid** can be activated (e.g., as an NHS ester) to react with an amine group on a ligand for an E3 ubiquitin ligase. The benzyl-protected ether end can be deprotected to reveal a hydroxyl group, which can then be further functionalized to attach a ligand for the target protein.



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Caption: Role of **Benzyl-PEG9-acid** as a linker in a PROTAC.

Experimental Protocols for Characterization

The following are general methodologies for the characterization of PEGylated compounds like **Benzyl-PEG9-acid**. Specific parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of **Benzyl-PEG9-acid**.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the **Benzyl-PEG9-acid** sample in a suitable deuterated solvent (e.g., Chloroform-d (CDCl_3) or DMSO- d_6) to a final concentration of 10-20 mg/mL in an NMR tube.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Data Acquisition:
 - Acquire a ^1H NMR spectrum to identify and integrate the signals corresponding to the benzyl, PEG, and propanoic acid moieties.
 - Acquire a ^{13}C NMR spectrum to confirm the presence of all expected carbon environments.
- Data Analysis:
 - Compare the observed chemical shifts and coupling constants with predicted values.
 - Integrate the proton signals to confirm the ratio of the different structural components (e.g., 5 aromatic protons to ~36 PEG protons).
 - Purity can be estimated by comparing the integral of the compound's signals to those of any observed impurities.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and assess the purity of **Benzyl-PEG9-acid**. Both MALDI-TOF and ESI-LC/MS are suitable techniques.

Methodology for Electrospray Ionization-Liquid Chromatography-Mass Spectrometry (ESI-LC/MS):

- Sample Preparation: Dissolve the **Benzyl-PEG9-acid** sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.
- Instrumentation: A liquid chromatography system coupled to an electrospray ionization mass spectrometer.
- LC Conditions:
 - Column: A C8 or C18 reversed-phase column.
 - Mobile Phase: A gradient of water and acetonitrile, both typically containing a small amount of formic acid or ammonium acetate to facilitate ionization.
 - Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
- MS Conditions:
 - Ionization Mode: Positive ion mode is typically used.
 - Mass Range: Scan a relevant m/z range (e.g., 100-1000 m/z) to detect the protonated molecule $[M+H]^+$ and other adducts (e.g., $[M+Na]^+$).
- Data Analysis:
 - Extract the total ion chromatogram (TIC) to assess purity. The presence of a single major peak is indicative of high purity.
 - Analyze the mass spectrum of the main peak to confirm the molecular weight. The observed mass should correspond to the calculated exact mass of **Benzyl-PEG9-acid**.

Conclusion

Benzyl-PEG9-acid is a well-defined, monodisperse PEG linker that plays a crucial role in modern drug discovery, particularly in the development of PROTACs. While extensive experimental data on its bulk physical properties are scarce, its chemical characteristics are well-understood through its structure and the established chemistry of its constituent parts. The computational data, combined with general knowledge of PEG compounds and standard

analytical techniques like NMR and mass spectrometry, provide a solid foundation for its effective use and characterization in a research and development setting.

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